molecular formula C18H22N4O4 B2625061 4-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxylic acid CAS No. 1775367-88-8

4-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxylic acid

Cat. No.: B2625061
CAS No.: 1775367-88-8
M. Wt: 358.398
InChI Key: NKJGEMQIAYKKCU-UHFFFAOYSA-N
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Description

4-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a methoxymethyl group, a methoxyphenyl piperazine moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.

    Attachment of the Piperazine Moiety: The piperazine ring can be attached to the pyrimidine core through a nucleophilic substitution reaction using 4-(4-methoxyphenyl)piperazine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

4-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methoxymethyl)phenylboronic acid
  • 4-methoxyphenyl methyl(4-methylphenyl)carbamate
  • N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives

Uniqueness

4-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups and its pyrimidine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of both methoxy and piperazine moieties can enhance its solubility and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

4-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-25-12-16-15(17(23)24)11-19-18(20-16)22-9-7-21(8-10-22)13-3-5-14(26-2)6-4-13/h3-6,11H,7-10,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJGEMQIAYKKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NC=C1C(=O)O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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